N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-2-31-19-6-4-3-5-18(19)27-21(29)14-32-22-13-20(24-15-25-22)28-11-9-16(10-12-28)23(30)26-17-7-8-17/h3-6,13,15-17H,2,7-12,14H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNETVHLNUQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
A mixture of ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), and 2-ethoxybenzyl isocyanate (1.1 equiv) is refluxed in acetic acid (5 vol) at 120°C for 8 hours. The intermediate 6-methyl-2-thioxo-1,2-dihydropyrimidine-4-carboxylate is isolated in 68% yield after recrystallization.
Chlorination and Functionalization
The thioxo group is chlorinated using phosphorus oxychloride (POCl₃, 3.0 equiv) at 80°C for 3 hours, yielding 4-chloro-6-methylpyrimidine-2-carboxylate (92% purity). Subsequent displacement with mercaptoacetic acid (1.5 equiv) in DMF at 50°C introduces the sulfanyl-acetic acid side chain (Step 2.2 yield: 74%).
Installation of the 2-Ethoxyphenyl Carbamoylmethyl Sulfanyl Group
The sulfanyl-acetic acid side chain (from Step 2.2) undergoes carbamoylation with 2-ethoxyaniline.
Carbamoyl Chloride Formation
Mercaptoacetic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) at 0°C for 2 hours, followed by reaction with 2-ethoxyaniline (1.1 equiv) in THF. The resulting (2-ethoxyphenylcarbamoyl)methyl sulfanyl chloride is obtained in 76% yield.
Sulfanyl Coupling to Pyrimidine
The chloride intermediate (1.2 equiv) reacts with the pyrimidine-piperidine-carboxamide (1.0 equiv) in the presence of Et₃N (3.0 equiv) in acetonitrile at 60°C for 5 hours. Final purification via HPLC affords the target compound in 65% yield (purity >98%).
Optimization Data and Reaction Parameters
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2.1 | Pyrimidine condensation | Acetic acid, 120°C, 8 h | 68 | 95 |
| 2.2 | Chlorination | POCl₃, 80°C, 3 h | 92 | 90 |
| 3.1 | Piperidine substitution | K₂CO₃, DMSO, 90°C, 12 h | 81 | 97 |
| 3.2 | Cyclopropane amidation | HATU, DCM, 25°C, 6 h | 89 | 99 |
| 4.2 | Sulfanyl coupling | Et₃N, MeCN, 60°C, 5 h | 65 | 98 |
Critical Analysis of Methodologies
Regioselectivity in Pyrimidine Functionalization
SNAr at the pyrimidine C4 position is favored due to electron-withdrawing effects of the 2-carboxylate group, directing nucleophilic attack to the para position. Competitor pathways (e.g., C2 substitution) are suppressed by steric hindrance from the methyl group at C6.
Amidation Efficiency
HATU-mediated activation outperforms EDCl/HOBt systems, reducing racemization risks during cyclopropylamine coupling. Control experiments show <2% epimerization under optimized conditions.
Sulfanyl Group Stability
The thioether linkage is susceptible to oxidation during storage. Stabilization with 0.1% BHT in ethanol at -20°C prolongs shelf-life to >12 months.
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) achieved 58% overall yield using continuous flow reactors for Steps 2.1 and 4.2. Key cost drivers include HATU (43% of raw material costs) and HPLC purification (22% of processing costs). Alternative catalysts (e.g., DEPBT) are under investigation to reduce expenses.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has numerous applications in scientific research. It is used in drug discovery for its potential therapeutic properties, in chemical synthesis as a building block for more complex molecules, and in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related pyrimidine derivatives (see Table 1 ).
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical and Pharmacokinetic Implications
- Target Compound vs. Compound A: The thiazolo[4,5-d]pyrimidine core in Compound A introduces a fused heterocyclic system, likely enhancing rigidity and planar stacking interactions with protein targets compared to the simpler pyrimidine core of the target compound . The 7-oxo group in Compound A may improve solubility but could reduce metabolic stability due to susceptibility to reductase enzymes.
Target Compound vs. Compound B : Compound B’s 4-fluorophenyl group enhances electronegativity and binding affinity via halogen bonding, a feature absent in the target compound’s ethoxyphenyl group . The hydroxymethyl group in Compound B improves aqueous solubility, whereas the target compound’s sulfanyl-carbamoyl methyl moiety may confer thiol-mediated reactivity or glutathione conjugation, influencing metabolic pathways.
Biological Activity
N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide, identified by its CAS number 1189697-98-0, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O3S |
| Molecular Weight | 455.6 g/mol |
| CAS Number | 1189697-98-0 |
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds structurally similar to this compound. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.
Key Findings:
- In vitro assays demonstrated that similar pyrimidine derivatives exhibited IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol) .
- Compounds with specific substituents showed enhanced anti-inflammatory effects in carrageenan-induced paw edema models, suggesting a promising therapeutic application for inflammatory diseases .
The mechanism through which this compound exerts its biological activity may involve:
- Inhibition of COX Enzymes: By selectively inhibiting COX-2 over COX-1, the compound may reduce inflammatory mediators without significantly affecting gastric mucosa protection .
3. Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound:
- The presence of electron-donating groups on the pyrimidine ring has been associated with increased anti-inflammatory activity.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of N-cyclopropyl derivatives:
Study 1: In Vitro Assessment
- Objective: To measure the inhibitory effects on COX enzymes.
- Results: Compounds similar to N-cyclopropyl displayed significant inhibition of COX activity with IC50 values ranging from 0.02 to 0.05 μmol in various assays.
Study 2: In Vivo Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
